molecular formula C17H13N7O3 B11524913 4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol

Cat. No.: B11524913
M. Wt: 363.3 g/mol
InChI Key: XRMUBOFZONXCPE-QGMBQPNBSA-N
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Description

4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL involves multiple steps. One common approach is the condensation of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL is unique due to its specific triazinoindole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N7O3

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C17H13N7O3/c1-9-3-2-4-11-14(9)19-16-15(11)21-23-17(20-16)22-18-8-10-5-6-13(25)12(7-10)24(26)27/h2-8,25H,1H3,(H2,19,20,22,23)/b18-8+

InChI Key

XRMUBOFZONXCPE-QGMBQPNBSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-]

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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